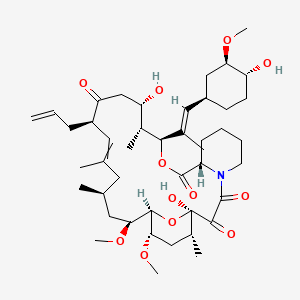
Métabolite du Ritonavir
Vue d'ensemble
Description
Le ritonavir est un inhibiteur de la protéase du VIH largement utilisé en association avec d'autres agents antiviraux pour en améliorer l'efficacité. Les métabolites du ritonavir sont formés par sa biotransformation dans l'organisme, impliquant principalement le système enzymatique du cytochrome P450, en particulier le CYP3A4 et dans une moindre mesure le CYP2D6 . Ces métabolites jouent un rôle crucial dans la pharmacocinétique et la pharmacodynamie du ritonavir.
Applications De Recherche Scientifique
Ritonavir metabolites have significant applications in scientific research:
Chemistry: Used to study the metabolic pathways and enzyme interactions involved in drug metabolism.
Biology: Helps in understanding the biological effects and toxicity of ritonavir and its metabolites.
Medicine: Plays a role in optimizing the pharmacokinetic profiles of antiviral therapies.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Target of Action
The primary target of the Ritonavir Metabolite is the Cytochrome P450 3A4 (CYP3A4) enzyme . CYP3A4 is a crucial enzyme involved in the metabolism of a wide range of endogenous and xenobiotic substances, including hormones, bile acids, sterols, and many drugs .
Mode of Action
Ritonavir Metabolite acts as a potent mechanism-based inactivator of CYP3A4 . It irreversibly blocks CYP3A4 through several proposed mechanisms :
Biochemical Pathways
Ritonavir Metabolite affects the CYP3A4-mediated biotransformation pathway . By inhibiting CYP3A4, it reduces the metabolism of concomitantly administered protease inhibitors, thereby enhancing their bioavailability . This inhibition can lead to increased peak and trough plasma drug concentrations of other protease inhibitors .
Pharmacokinetics
Ritonavir Metabolite exhibits unique ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It is a potent CYP3A4 inhibitor, which results in renal elimination becoming the primary route of elimination when dosed concomitantly . Ritonavir’s inhibition of CYP3A4 reduces the metabolism of concomitantly administered protease inhibitors, changing their pharmacokinetic parameters . This results in increased bioavailability of the boosted protease inhibitor .
Result of Action
The molecular and cellular effects of Ritonavir Metabolite’s action primarily involve the inhibition of CYP3A4 . This inhibition leads to increased systemic concentrations of drugs metabolized by CYP3A4, enhancing their therapeutic efficacy .
Action Environment
The action of Ritonavir Metabolite can be influenced by various environmental factors. For instance, the presence of other drugs that are substrates, inhibitors, or inducers of CYP3A4 can affect the inhibitory action of Ritonavir Metabolite . Furthermore, patient-specific factors such as genetic polymorphisms in CYP3A4 can also influence the compound’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
Ritonavir Metabolite interacts with various enzymes and proteins, most notably the CYP3A4 enzyme . It inhibits the CYP3A4-mediated metabolism of other protease inhibitors, thereby increasing their plasma concentrations . This interaction enhances the efficacy of these inhibitors in the treatment of diseases such as HIV .
Cellular Effects
The effects of Ritonavir Metabolite on cells are significant. It interferes with the reproductive cycle of HIV, thereby inhibiting the virus’s ability to proliferate . Additionally, it influences cellular function by altering the metabolism of other protease inhibitors, which can impact cell signaling pathways and gene expression .
Molecular Mechanism
Ritonavir Metabolite exerts its effects at the molecular level through several mechanisms. It binds to and inhibits CYP3A4, blocking the enzyme irreversibly . This inhibition results in increased plasma concentrations of other protease inhibitors, enhancing their antiviral activity .
Temporal Effects in Laboratory Settings
Over time, the effects of Ritonavir Metabolite can change. For instance, it exhibits absorption-limited nonlinear pharmacokinetics . Its influence on the metabolism of other protease inhibitors can also vary, affecting their stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Ritonavir Metabolite can vary with different dosages in animal models . For instance, it has been shown to prevent severe COVID-19 in animal models when administered at a human effect size-equivalent dose .
Metabolic Pathways
Ritonavir Metabolite is involved in several metabolic pathways. It is primarily metabolized by the CYP3A subfamily through N-demethylation, hydroxylation of the isopropyl side chain, and oxidation and cleavage of the terminal isopropyl-thiazole group .
Transport and Distribution
Ritonavir Metabolite is transported and distributed within cells and tissues in a manner that is influenced by its interactions with the CYP3A4 enzyme . Its inhibition of CYP3A4 can affect its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of Ritonavir Metabolite is largely determined by its interactions with the CYP3A4 enzyme . As a potent inhibitor of CYP3A4, it can be found in areas of the cell where this enzyme is present . Its activity and function can be influenced by this localization, as well as by any targeting signals or post-translational modifications .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La synthèse des métabolites du ritonavir implique les voies métaboliques dans le foie. Le principal métabolite, le dérivé d'oxydation de l'isopropylthiazole, est formé par l'oxydation de la fraction isopropylthiazole . Ce processus est facilité par les enzymes du cytochrome P450.
Méthodes de Production Industrielle : La production industrielle de métabolites du ritonavir n'est généralement pas réalisée car ces métabolites sont naturellement produits dans l'organisme après l'administration du ritonavir. Des études in vitro et des synthèses en laboratoire peuvent être menées pour étudier ces métabolites à l'aide de microsomes hépatiques et d'enzymes recombinantes .
Analyse Des Réactions Chimiques
Types de Réactions : Le ritonavir subit plusieurs types de réactions chimiques, notamment :
N-désalkylation : Cette réaction conduit à la formation d'un intermédiaire isocyanate réactif.
Réactifs et Conditions Courants :
Oxydation : Catalysée par les enzymes du cytochrome P450, en particulier le CYP3A4 et le CYP2D6.
N-désalkylation : Implique l'élimination d'un groupe alkyle, facilitée par les mêmes enzymes.
Produits Majeurs :
Dérivé d'oxydation de l'isopropylthiazole : Le principal métabolite formé par oxydation.
Intermédiaire isocyanate réactif : Formé par N-désalkylation.
4. Applications de la Recherche Scientifique
Les métabolites du ritonavir ont des applications importantes dans la recherche scientifique :
Biologie : Aide à comprendre les effets biologiques et la toxicité du ritonavir et de ses métabolites.
Médecine : Joue un rôle dans l'optimisation des profils pharmacocinétiques des thérapies antivirales.
5. Mécanisme d'Action
Les métabolites du ritonavir exercent leurs effets principalement par l'inhibition des enzymes du cytochrome P450, en particulier le CYP3A4 . Cette inhibition conduit à une augmentation des concentrations plasmatiques des médicaments co-administrés qui sont métabolisés par ces enzymes, améliorant ainsi leur efficacité. Les cibles moléculaires comprennent le groupe hème des enzymes du cytochrome P450, où les métabolites forment un complexe métabolique intermédiaire .
Composés Similaires :
Cobicistat : Un autre amplificateur pharmacocinétique utilisé en association avec des médicaments antirétroviraux.
Lopinavir : Souvent utilisé en association avec le ritonavir pour son efficacité accrue.
Unicité des Métabolites du Ritonavir : Les métabolites du ritonavir sont uniques en raison de leur puissante inhibition du CYP3A4, qui n'est pas aussi prononcée dans des composés similaires comme le cobicistat . Cela fait du ritonavir un booster plus efficace dans les thérapies combinées contre le VIH et d'autres infections virales .
Comparaison Avec Des Composés Similaires
Cobicistat: Another pharmacokinetic enhancer used in combination with antiretroviral drugs.
Lopinavir: Often used in combination with ritonavir for its enhanced efficacy.
Uniqueness of Ritonavir Metabolites: Ritonavir metabolites are unique due to their potent inhibition of CYP3A4, which is not as pronounced in similar compounds like cobicistat . This makes ritonavir a more effective booster in combination therapies for HIV and other viral infections .
Propriétés
IUPAC Name |
(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)/t25-,27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKWCORIMSRQGZ-AMEOFWRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466763 | |
| Record name | UNII-34F916N28Z | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176655-55-3 | |
| Record name | A-98498 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176655553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNII-34F916N28Z | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-98498 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34F916N28Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenyl]propanoic acid](/img/structure/B1663568.png)



